d-Threo-PDMP d-Threo-PDMP PDMP (Item No. 62595) is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. DL-threo PDMP contains two of these four stereoisomers; D-threo (1R,2R) and L-threo (1S,2S) PDMP. Treatment of cultured cells with PDMP reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. Although the L-threo isomer lacks this activity, it may be responsible for some of the other pleiotropic effects of PDMP. By inhibiting β-1,4-galactosyltransferase 6, PDMP can also prevent the synthesis of lactosylceramide, a known promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis, a model of multiple sclerosis.
Brand Name: Vulcanchem
CAS No.: 80938-69-8
VCID: VC0045620
InChI: InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
SMILES: CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Molecular Formula: C23H39ClN2O3
Molecular Weight: 427 g/mol

d-Threo-PDMP

CAS No.: 80938-69-8

Reference Standards

VCID: VC0045620

Molecular Formula: C23H39ClN2O3

Molecular Weight: 427 g/mol

d-Threo-PDMP - 80938-69-8

CAS No. 80938-69-8
Product Name d-Threo-PDMP
Molecular Formula C23H39ClN2O3
Molecular Weight 427 g/mol
IUPAC Name N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Standard InChI InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Standard InChIKey HVJHJOYQTSEKPK-BLDCTAJRSA-N
Isomeric SMILES CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
SMILES CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Canonical SMILES CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Appearance Unit:100 mgPurity:98+%Physical solid
Description PDMP (Item No. 62595) is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. DL-threo PDMP contains two of these four stereoisomers; D-threo (1R,2R) and L-threo (1S,2S) PDMP. Treatment of cultured cells with PDMP reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. Although the L-threo isomer lacks this activity, it may be responsible for some of the other pleiotropic effects of PDMP. By inhibiting β-1,4-galactosyltransferase 6, PDMP can also prevent the synthesis of lactosylceramide, a known promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis, a model of multiple sclerosis.
Solubility 64.1 [ug/mL]
Synonyms 1-phenyl-2-decanoylamino-3-morpholino-1-propanol
2-decanoylamino-3-morpholino-1-phenylpropanol
D-PDMP compound
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol
DAMPP
PDMP
RV 538
RV 538, (R-(R*,R*))-isomer
RV-538
threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol
Reference 1. R. Vunnam, N. Radin, Chem. Phys. Lipids, Vol. 26(3) pp. 265-278, 19802. N. Radin et al., Journal of Cellular Physiology, Vol. 141(3) pp. 573-583, 19893.J. Inokuchi, S. Usuki and M. Jimbo, J. Biochem., Vol. 117(4) pp. 766-773, 19954.N. Radin, et al., Journal of Lipid Research, Vol. 36 pp. 611-621, 1995
PubChem Compound 16219895
Last Modified Nov 11 2021
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